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molecular formula C11H15ClN4O B8317219 2-Chloro-9-(1-ethyl-propyl)-7-methyl-7,9-dihydro-purin-8-one

2-Chloro-9-(1-ethyl-propyl)-7-methyl-7,9-dihydro-purin-8-one

Cat. No. B8317219
M. Wt: 254.71 g/mol
InChI Key: UAJPTLDIFCCFJS-UHFFFAOYSA-N
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Patent
US08324225B2

Procedure details

To a solution of 2-chloro-9-(1-ethyl-propyl)-7,9-dihydro-purin-8-one (100 mg, 0.41 mmol) in anhydrous DMF (2 mL) is added methyl iodide (21 uL, 0.41 mmol) and NaH (50% dispersion in mineral oil, 22 mg, 0.46 mmol). The reaction is stirred for 1.5 h. The reaction mixture is quenched with ice water and extracted with EtOAc. The extracts are dried over Na2SO4 and concentrated in vacuo to give 104 mg of 2-chloro-9-(1-ethyl-propyl)-7-methyl-7,9-dihydro-purin-8-one. The crude product is used as is.
Name
2-chloro-9-(1-ethyl-propyl)-7,9-dihydro-purin-8-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7](=[O:16])[N:8]2[CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[CH:4][N:3]=1.[CH3:17]I.[H-].[Na+]>CN(C=O)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]([CH3:17])[C:7](=[O:16])[N:8]2[CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
2-chloro-9-(1-ethyl-propyl)-7,9-dihydro-purin-8-one
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=C2NC(N(C2=N1)C(CC)CC)=O
Name
Quantity
21 μL
Type
reactant
Smiles
CI
Name
Quantity
22 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=NC=C2N(C(N(C2=N1)C(CC)CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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